![molecular formula C18H22N4O4S2 B2541015 Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392292-99-8](/img/structure/B2541015.png)
Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . It contains a pentanoylamino group, a sulfanyl group, and an acetyl group attached to the thiadiazole ring. The entire moiety is further linked to a benzoate group via an amino linkage.
Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O4S2. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 422.52. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.科学的研究の応用
Synthesis and Characterization
The compound “ethyl 4-(2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction sequence involved the formation of 2-[(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives, followed by their reaction with hydrazonoyl chloride derivatives. The resulting 1,3,4-thiadiazolyl derivatives were fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Antimicrobial Activity
The newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against three microorganisms: Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, four compounds demonstrated superior antimicrobial efficacy compared to others. These findings highlight the potential of this compound class as antimicrobial agents .
a. Anthelmintic Properties: 1,3,4-Thiadiazoles have been investigated for their anthelmintic (anti-parasitic) properties. Further studies could explore the efficacy of our compound in combating parasitic infections.
b. Antiarthropodal Activity: Given the diverse biological effects of 1,3,4-thiadiazoles, it’s worth investigating whether our compound exhibits antiarthropodal activity, potentially aiding in the control of arthropod pests.
c. Fungicidal Potential: Candida albicans, a common fungal pathogen, was one of the microorganisms tested. This suggests that our compound might have fungicidal properties, which could be explored further.
d. Pharmaceutical Applications: 1,3,4-Thiadiazoles have been studied for their potential as drug candidates. Our compound’s unique structure warrants investigation into its pharmacological properties.
e. Industrial Uses: Beyond medicine, 1,3,4-thiadiazoles find applications in industry. Their reactivity makes them valuable intermediates for synthesizing other compounds.
f. Chemical Reactivity: The functional groups in 1,3,4-thiadiazoles allow for diverse chemical transformations. Researchers could explore their reactivity in various synthetic pathways.
将来の方向性
Given the structural complexity of this compound, it could be interesting to study its synthesis, properties, and potential applications in more detail. Thiadiazole derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties .
特性
IUPAC Name |
ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZVWOQSQHUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)


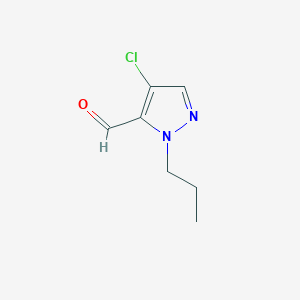
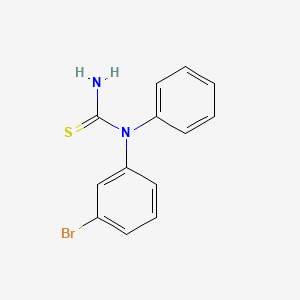
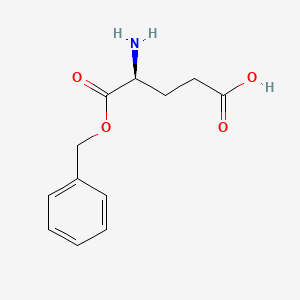
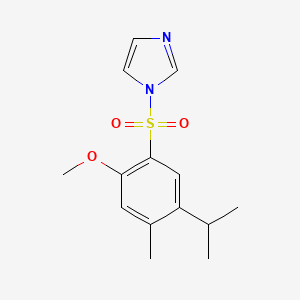
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)
![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)
![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)
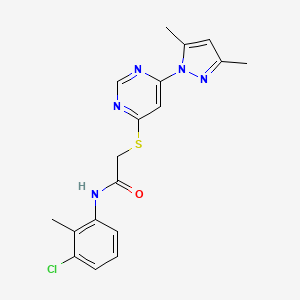
![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)